molecular formula C13H12O3 B14173152 Ethyl 4-(4-methylphenyl)-4-oxobut-2-ynoate CAS No. 923286-31-1

Ethyl 4-(4-methylphenyl)-4-oxobut-2-ynoate

Cat. No.: B14173152
CAS No.: 923286-31-1
M. Wt: 216.23 g/mol
InChI Key: URVJITJCSCWMIW-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methylphenyl)-4-oxobut-2-ynoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a but-2-ynoate moiety, which is further substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methylphenyl)-4-oxobut-2-ynoate can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methylphenyl)-4-oxobut-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the alkyne moiety to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(4-methylphenyl)-4-oxobutanoic acid, while reduction could produce 4-(4-methylphenyl)-4-hydroxybutanoate.

Scientific Research Applications

Ethyl 4-(4-methylphenyl)-4-oxobut-2-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methylphenyl)-4-oxobut-2-ynoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(4-methylphenyl)-4-pentenoate: This compound shares a similar structural framework but differs in the presence of a pentenoate moiety instead of a but-2-ynoate group.

    Ethyl 4-(4-methylphenyl)-4-oxobutanoate: Similar to Ethyl 4-(4-methylphenyl)-4-oxobut-2-ynoate, but with a saturated butanoate chain.

Uniqueness

This compound is unique due to its alkyne functionality, which imparts distinct reactivity and potential for diverse chemical transformations. This structural feature sets it apart from similar compounds and expands its utility in synthetic and medicinal chemistry.

Properties

CAS No.

923286-31-1

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

ethyl 4-(4-methylphenyl)-4-oxobut-2-ynoate

InChI

InChI=1S/C13H12O3/c1-3-16-13(15)9-8-12(14)11-6-4-10(2)5-7-11/h4-7H,3H2,1-2H3

InChI Key

URVJITJCSCWMIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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